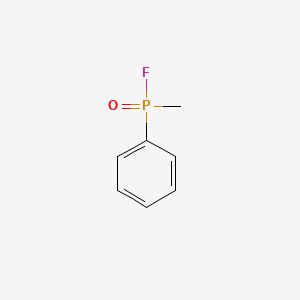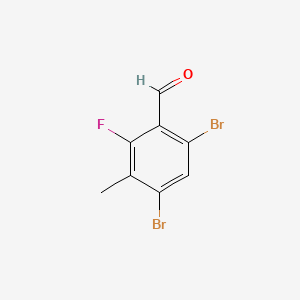
4,6-Dibromo-2-fluoro-3-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-2-fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H5Br2FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-fluoro-3-methylbenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 2-fluoro-3-methylbenzaldehyde, followed by further bromination at specific positions on the benzene ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to minimize by-products and enhance selectivity is also common in industrial settings.
化学反応の分析
Types of Reactions
4,6-Dibromo-2-fluoro-3-methylbenzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzaldehydes, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4,6-Dibromo-2-fluoro-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 4,6-Dibromo-2-fluoro-3-methylbenzaldehyde in biological systems involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of electron-withdrawing groups like bromine and fluorine can enhance its reactivity and binding affinity to biological targets .
類似化合物との比較
Similar Compounds
4-Fluoro-3-methylbenzaldehyde: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Contains additional fluorine atoms and a different core structure, leading to distinct chemical properties.
Uniqueness
4,6-Dibromo-2-fluoro-3-methylbenzaldehyde is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
特性
分子式 |
C8H5Br2FO |
|---|---|
分子量 |
295.93 g/mol |
IUPAC名 |
4,6-dibromo-2-fluoro-3-methylbenzaldehyde |
InChI |
InChI=1S/C8H5Br2FO/c1-4-6(9)2-7(10)5(3-12)8(4)11/h2-3H,1H3 |
InChIキー |
WXBRMOCAAJDUMU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1Br)Br)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


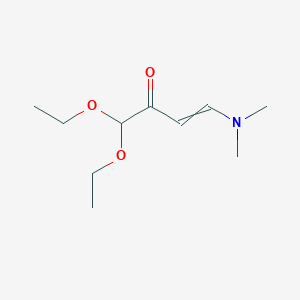
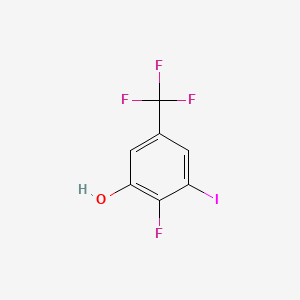
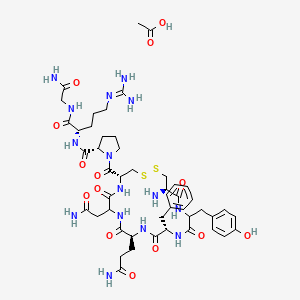

![Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]-](/img/structure/B14757318.png)

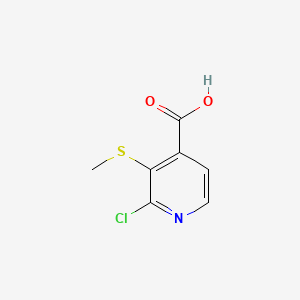
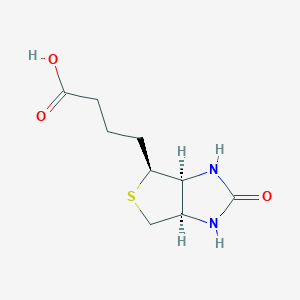
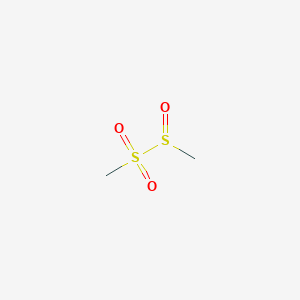

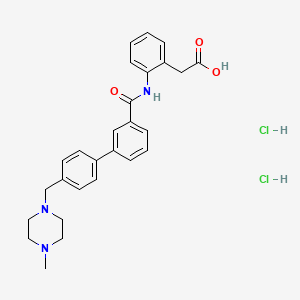
![methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid](/img/structure/B14757364.png)
![(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B14757365.png)
